UPLC Method Performance: Detection and Quantification Limits for Impurity A vs. Impurities B and C
In a validated UPLC method developed for the simultaneous quantification of organic impurities in famotidine API and pharmaceutical dosage forms, Impurity A demonstrated equivalent method sensitivity to Impurities B and C. All three impurities were measured at λmax 260 nm using an ACQUITY UPLC CSH C18 column (100 mm × 2.1 mm, 1.7 µm) at 45°C column temperature with a flow rate of 0.3 mL/min [1]. The method was fully validated for precision, accuracy, LOQ precision, LOQ accuracy, ruggedness, and robustness in compliance with FDA, ICH, AOAC, and EMA guidelines [1].
| Evidence Dimension | Limit of Detection (LOD) and Limit of Quantification (LOQ) in UPLC |
|---|---|
| Target Compound Data | LOD: 0.12 µg/mL; LOQ: 0.4 µg/mL |
| Comparator Or Baseline | Impurity B: LOD 0.12 µg/mL, LOQ 0.4 µg/mL; Impurity C: LOD 0.12 µg/mL, LOQ 0.4 µg/mL |
| Quantified Difference | 0 µg/mL (no difference in method sensitivity among the three impurities) |
| Conditions | UPLC with PDA detector; ACQUITY UPLC CSH C18 column (100 mm × 2.1 mm, 1.7 µm); gradient elution with 0.1% TFA in water/acetonitrile/methanol; λmax 260 nm; 45°C column temperature; flow rate 0.3 mL/min; Famotidine test concentration context |
Why This Matters
Equivalent LOD/LOQ across Impurities A, B, and C validates that the analytical method is uniformly sensitive for all three specified impurities, ensuring that procurement of Impurity A as a reference standard supports a method that is equally robust for detecting and quantifying each impurity at trace levels required by ICH Q3A reporting thresholds.
- [1] Reddy GC, Shyamala P, Krishna RM, Narayanarao KMV, Babu MD. Characterization of famotidine API and simultaneous Quantification of its organic impurities by UPLC. Research Journal of Pharmacy and Technology. 2023;16(3):1421-7. doi:10.52711/0974-360X.2023.00234. View Source
